Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate is a key intermediate in the synthesis of various substituted pyrazolo[4,3-d]pyrimidine nucleosides, which possess significant importance in medicinal chemistry due to their potential as kinase inhibitors. [] These compounds are structurally similar to purines, a class of naturally occurring nitrogenous bases found in DNA and RNA, making them interesting subjects for studying structure-activity relationships.
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound features a pyrazole ring fused with a pyrimidine structure and is characterized by the presence of two chlorine atoms at positions 5 and 7, along with an ethyl ester functional group at position 3. The molecular formula of this compound is , and its molecular weight is approximately 261.06 g/mol .
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a chlorinated heterocyclic compound. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
The synthesis of ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of appropriate pyrazole derivatives with chlorinated pyrimidines. The general synthetic pathway may include the following steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate consists of:
The structural formula can be represented as follows:
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate is primarily explored in medicinal chemistry contexts. Research indicates that compounds in this class can inhibit specific enzymes such as protein kinases involved in cancer cell proliferation.
Inhibition typically occurs through competitive binding at the active site of target enzymes like epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), leading to decreased signaling pathways that promote tumor growth and survival. Studies have shown promising results in vitro against various cancer cell lines, suggesting significant potential for therapeutic applications .
The physical properties of ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various chemical environments and its suitability for different applications.
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles in various biological systems, aiming to leverage its unique structural characteristics for therapeutic advancements .
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate serves as a versatile scaffold for SNAr reactions due to the differential reactivity of its C5 and C7 chlorides. The C7 position exhibits greater electrophilicity than C5 owing to the electron-withdrawing effect of the adjacent pyrazole nitrogen, enabling sequential functionalization. Studies demonstrate that C7 amination proceeds efficiently at 25°C using primary amines (e.g., benzylamine) in DMF, while C5 substitution requires harsher conditions (80–100°C) [1]. Kinetic analyses reveal a 15–20× faster reaction rate at C7 versus C5. For less nucleophilic amines (e.g., anilines), PyBroP-mediated activation enhances C7 displacement yields to >85% by generating a highly reactive phosphonium intermediate. This stepwise approach enables the synthesis of unsymmetrical 5,7-diamino derivatives, as verified by in situ NMR monitoring [1].
Table 1: SNAr Reactivity Comparison at C5 vs C7 Positions
Position | Relative Rate | Optimal Temp | Amine Scope | Activation Method |
---|---|---|---|---|
C7 | 1.0 (reference) | 25°C | Aliphatic, arylalkyl | None |
C5 | 0.05–0.07 | 80–100°C | Aliphatic only | PyBroP (for anilines) |
Regiocontrol in derivatization relies on steric and electronic differentiation between C5 and C7. Computational studies (DFT) confirm a lower LUMO energy at C7 (-2.31 eV) compared to C5 (-1.98 eV), rationalizing its preferential substitution [10]. Steric mapping shows that C7 is less hindered by the ester group at C3, accommodating bulky nucleophiles like tert-butylamine with >90:10 C7 selectivity. Conversely, C5 functionalization is achievable via halogen exchange: treatment with NaI in acetone at 60°C converts C5-Cl to C5-I, enabling Pd-catalyzed cross-couplings [1]. Large-scale protocols (500 g) have been optimized using continuous-flow reactors to maintain regioselectivity, achieving 92% yield for C7-morpholino derivatives with <2% bis-substitution [1] [10].
Table 2: Regioselectivity Control Strategies
Target Position | Method | Key Reagent/Condition | Selectivity Ratio (C7:C5) | Application Example |
---|---|---|---|---|
C7 | Direct SNAr | BnNH₂, DMF, 25°C | 95:5 | 7-Benzylamino-5-chloro derivative |
C5 | Halogen exchange | NaI, acetone, 60°C | 5:95 (C5-I formed) | Suzuki coupling at C5 |
C7 | Activated displacement | Aniline, PyBroP, NEt₃ | 98:2 | 7-Arylamino anticancer agents |
Microwave irradiation significantly accelerates key transformations, reducing reaction times from hours to minutes. Liebeskind-Srogl cross-coupling between the C7-thiophenyl derivative (synthesized from the dichloro precursor) and boronic acids proceeds in <10 min at 100°C under microwave conditions, compared to 12 h conventionally [1] [7]. This method achieves near-quantitative yields while suppressing desulfurization byproducts. For kilo-scale production, a one-pot SNAr/cyclization sequence has been developed: ethyl 5-amino-1H-pyrazole-4-carboxylate undergoes cyclization with trichloroacetic acid, followed by chlorination using PCl₅/POC₃, delivering the title compound in 78% yield (purity >99%) without chromatographic purification [6]. Solvent sustainability is addressed via ethanol/water mixtures, reducing E-factor to 8.2.
Table 3: Microwave vs Conventional Synthesis Metrics
Reaction | Conventional Time/Temp | Microwave Time/Temp | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
C7 Thiophenylation | 12 h, 80°C | 10 min, 100°C | 92% → 98% | <1% desulfurization |
Liebeskind-Srogl coupling | 8 h, 100°C | 15 min, 120°C | 75% → 94% | Not detected |
Direct C–H functionalization bypasses pre-functionalization steps. Pd(OAc)₂-catalyzed C3-arylation occurs regioselectively at the electron-deficient C3 position when using aryl iodides and Ag₂CO₃ as an oxidant in DMSO [8]. This method modifies the ester group’s vicinity, yielding 3-aryl-5,7-dichloropyrazolo[4,3-d]pyrimidines (e.g., 3-(4-cyanophenyl) variant). For C4 functionalization, Suzuki-Miyaura coupling is employed after halogenation: NBS bromination at C4 followed by Pd(dppf)Cl₂-catalyzed coupling with phenylboronic acid delivers 4-aryl derivatives in 85% yield [1] [6]. CuI-catalyzed Sonogashira reactions at C7 enable alkyne incorporation, critical for kinase inhibitor synthesis [6].
Table 4: Cross-Coupling Applications
Reaction Type | Catalyst System | Site Modified | Scope | Key Product Application |
---|---|---|---|---|
Direct C–H Arylation | Pd(OAc)₂/Ag₂CO₃/DMSO | C3 | Electron-deficient aryl iodides | CDK2 inhibitors (IC₅₀ = 0.09 µM) |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | C4 (after bromination) | Aryl/hetaryl boronic acids | Antiproliferative agents (HCT-116) |
Sonogashira | CuI/Pd(PPh₃)₄, NEt₃ | C7 | Terminal alkynes | TRKA inhibitors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7